molecular formula C21H20N4O B10984861 [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](1-methyl-1H-indol-3-yl)methanone

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](1-methyl-1H-indol-3-yl)methanone

Cat. No.: B10984861
M. Wt: 344.4 g/mol
InChI Key: IZRWGYOZUDYUCW-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYLMETHANONE is a complex organic compound that features a benzimidazole ring, a pyrrolidine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYLMETHANONE typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid to form the benzimidazole ring . The pyrrolidine ring can be introduced through nucleophilic substitution reactions involving pyrrolidine and suitable electrophiles . The indole moiety is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of catalysts and solvents such as dimethylformamide (DMF) and anhydrous aluminum chloride can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYLMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups to the compound .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, 2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYLMETHANONE is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

Medically, this compound is investigated for its therapeutic potential in treating various diseases. Its interactions with enzymes and receptors in the body are of particular interest for developing new pharmaceuticals .

Industry

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYLMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. The indole moiety can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYLMETHANONE lies in its combination of three distinct moieties, each contributing to its diverse chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in scientific research .

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(1-methylindol-3-yl)methanone

InChI

InChI=1S/C21H20N4O/c1-24-13-15(14-7-2-5-10-18(14)24)21(26)25-12-6-11-19(25)20-22-16-8-3-4-9-17(16)23-20/h2-5,7-10,13,19H,6,11-12H2,1H3,(H,22,23)

InChI Key

IZRWGYOZUDYUCW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCCC3C4=NC5=CC=CC=C5N4

Origin of Product

United States

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